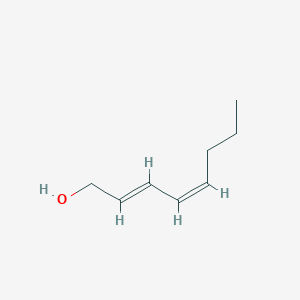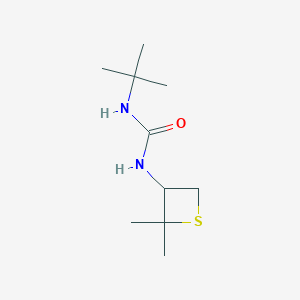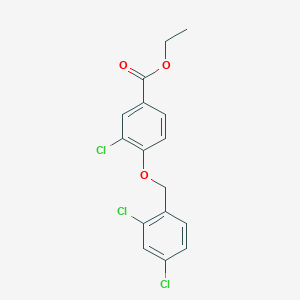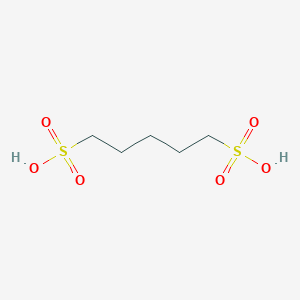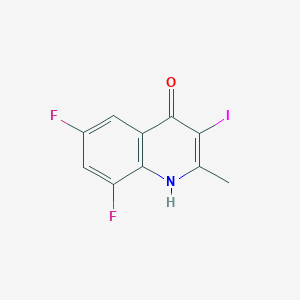
6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one is a synthetic organic compound with the molecular formula C10H6F2INO. It is characterized by the presence of fluorine, iodine, and methyl groups attached to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated quinoline derivative followed by methylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The process may also involve the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive halogenated compounds and strong bases .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Coupling Reactions: The presence of iodine allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a diagnostic tool.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline: Lacks the iodine and methyl groups, resulting in different chemical properties and reactivity.
3-Iodo-2-methylquinoline:
2-Methylquinoline: Lacks both fluorine and iodine, making it less reactive in certain types of chemical reactions.
Uniqueness
6,8-Difluoro-3-iodo-2-methylquinolin-4(1H)-one is unique due to the combination of fluorine, iodine, and methyl groups on the quinoline core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H6F2INO |
|---|---|
Molecular Weight |
321.06 g/mol |
IUPAC Name |
6,8-difluoro-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6F2INO/c1-4-8(13)10(15)6-2-5(11)3-7(12)9(6)14-4/h2-3H,1H3,(H,14,15) |
InChI Key |
YWWILMYXLLNRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B13019424.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine](/img/structure/B13019434.png)
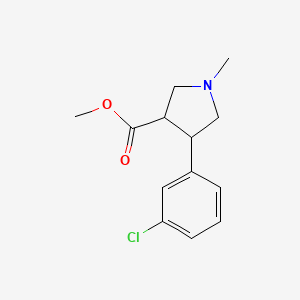
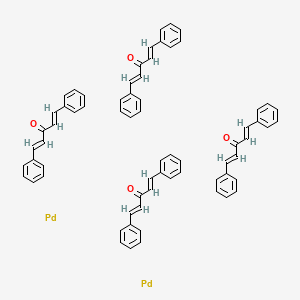
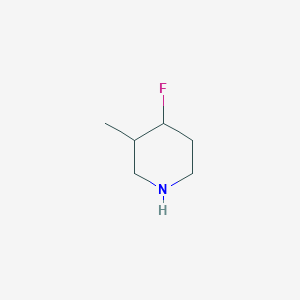

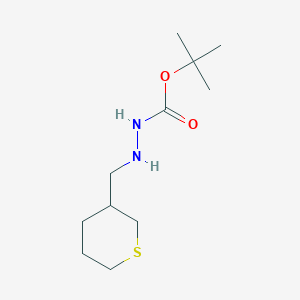
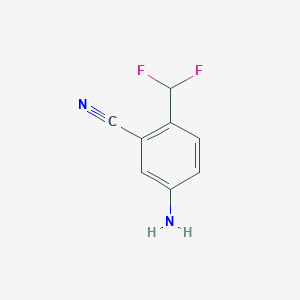
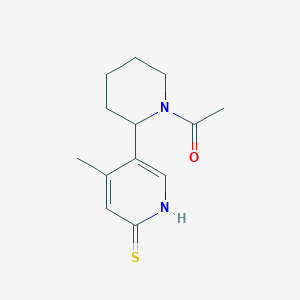
![tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate](/img/structure/B13019479.png)
